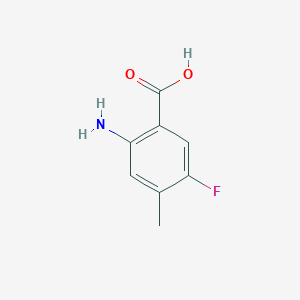

2-Amino-5-fluoro-4-methylbenzoic acid

Cat. No. B1282511

M. Wt: 169.15 g/mol

InChI Key: ANSJZFWRKRROGH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08153642B2

Procedure details

Chloral hydrate (76 g) was dissolved in 1 L water and subsequently 1 kg Na2SO4, 94.1 g H2NOH.HCl, and 51.3 g 4-fluoro-3-methyl aniline in 250 ml 5% aq. HCl were added. The suspension was heated to boiling and kept boiling for 1 minute. After cooling down to room temperature, the solid was filtered off and washed twice with warm water (40° C.). Yield after drying overnight at 60° C. under vacuum was 275 g, which was used without further purification or drying. The 275 g of crude product was slowly poured in 500 ml of concentrated H2SO4 at 50° C., such that the temperature was kept below 75° C. After completion of addition, the dark/purple solution was heated to 85° C. for 15 minutes. After cooling down to room temperature, the solution was poured in 2 L of ice water and was left standing for an half hour. The red solid was filtered and washed twice with cold water. Subsequently, the solid was dried under vacuum at 70° C. Yield: 69.9 g (quantitatively from 4-fluoro-3-methyl aniline) of a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45. The mixture of isatins (69.4 g) was dissolved in 1 L 1N aq. NaOH and subsequently 100 ml of 30% aq. H2O2 was added drop wise, keeping the temperature below 30° C. After completion of addition, the mixture was heated to 45° C. until evolution of gas ceased. The solution was cooled to room temperature, filtered and acidified with glacial acetic acid. The precipitate formed was filtered off, washed twice with water and air-dried 45° C. Yield: 29.4 g of 5-fluoro-4-methyl-anthranilic acid iii.

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2](Cl)(Cl)[CH:3]([OH:5])[OH:4].[O-]S([O-])(=O)=O.[Na+].[Na+].NO.Cl.[F:18][C:19]1[CH:25]=C[C:22]([NH2:23])=[CH:21][C:20]=1[CH3:26]>O.Cl>[NH2:23][C:22]1[CH:21]=[C:20]([CH3:26])[C:19]([F:18])=[CH:25][C:2]=1[C:3]([OH:5])=[O:4] |f:1.2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(O)O)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=O)[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

94.1 g

|

|

Type

|

reactant

|

|

Smiles

|

NO.Cl

|

|

Name

|

|

|

Quantity

|

51.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C=C(N)C=C1)C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was heated to boiling

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with warm water (40° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after drying overnight at 60° C. under vacuum

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was used without further purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The 275 g of crude product was slowly poured in 500 ml of concentrated H2SO4 at 50° C., such that the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 75° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the dark/purple solution was heated to 85° C. for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling down to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was poured in 2 L of ice water

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

standing for an half hour

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The red solid was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequently, the solid was dried under vacuum at 70° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Yield: 69.9 g (quantitatively from 4-fluoro-3-methyl aniline) of a mixture of two regio isomers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture of isatins (69.4 g)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved in 1 L 1N aq. NaOH

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

subsequently 100 ml of 30% aq. H2O2 was added drop wise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After completion of addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated to 45° C. until evolution of gas

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed twice with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried 45° C

|

Outcomes

Product

Details

Reaction Time |

1 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC1=C(C(=O)O)C=C(C(=C1)C)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |